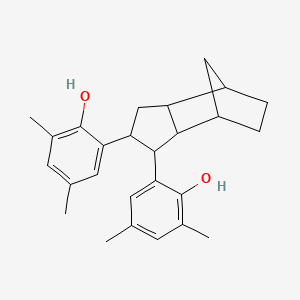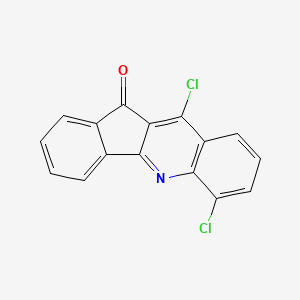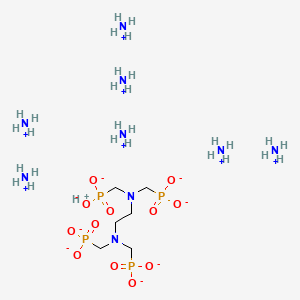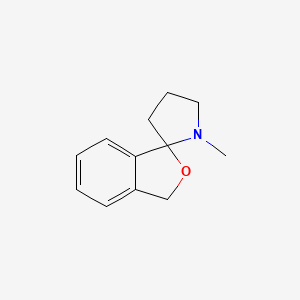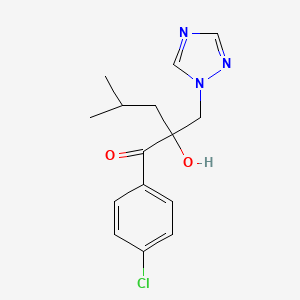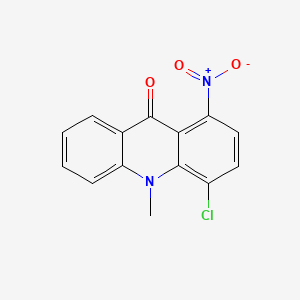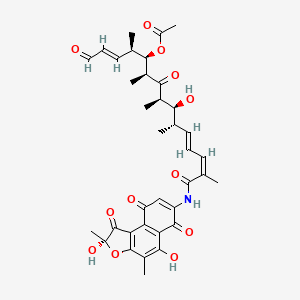
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S is a complex organic compound with the molecular formula C36H41NO12 and a molecular weight of 679.7 . This compound is a derivative of rifamycin, a well-known antibiotic used to treat bacterial infections. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Analyse Des Réactions Chimiques
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S has several scientific research applications, including:
Chemistry: This compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: Researchers investigate its biological activity, particularly its potential as an antibiotic or antimicrobial agent.
Medicine: The compound’s potential therapeutic applications are explored, including its efficacy against various bacterial infections.
Industry: Its unique structure makes it a candidate for developing new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S involves its interaction with bacterial enzymes and cellular pathways. The compound likely inhibits bacterial RNA synthesis by binding to the bacterial RNA polymerase, similar to other rifamycin derivatives . This inhibition prevents the bacteria from synthesizing essential proteins, leading to their death.
Comparaison Avec Des Composés Similaires
23,27,28-Tridehydro-23-dehydroxy-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-23,29-dioxorifamycin S can be compared to other rifamycin derivatives, such as:
Rifampicin: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Rifabutin: Another rifamycin derivative with distinct pharmacokinetic properties and applications.
Rifapentine: Known for its longer half-life and use in treating tuberculosis.
The uniqueness of this compound lies in its specific structural modifications, which may confer different biological activities and chemical properties compared to other rifamycin derivatives.
Propriétés
Numéro CAS |
172097-84-6 |
|---|---|
Formule moléculaire |
C36H41NO12 |
Poids moléculaire |
679.7 g/mol |
Nom IUPAC |
[(2E,4R,5R,6S,8R,9S,10S,11E,13Z)-15-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-9-hydroxy-4,6,8,10,14-pentamethyl-1,7,15-trioxopentadeca-2,11,13-trien-5-yl] acetate |
InChI |
InChI=1S/C36H41NO12/c1-16(28(41)19(4)29(42)20(5)32(48-22(7)39)17(2)13-10-14-38)11-9-12-18(3)35(46)37-23-15-24(40)25-26(31(23)44)30(43)21(6)33-27(25)34(45)36(8,47)49-33/h9-17,19-20,28,32,41,43,47H,1-8H3,(H,37,46)/b11-9+,13-10+,18-12-/t16-,17+,19+,20+,28-,32+,36-/m0/s1 |
Clé InChI |
NXPZQJQDFPIWMS-KLTADECSSA-N |
SMILES isomérique |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)C(=O)[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)O)/C)C3=C1O[C@](C3=O)(C)O)O |
SMILES canonique |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(=O)C(C)C(C(C)C=CC=O)OC(=O)C)O)C)C3=C1OC(C3=O)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


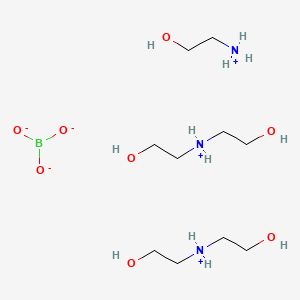

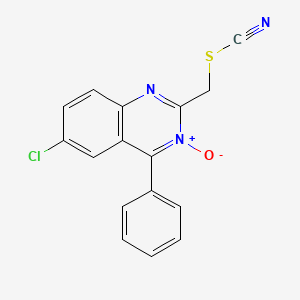
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
